MCPB-ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-chloro-2-methylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKARWLGLZGMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058287 | |
| Record name | MCPB ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10443-70-6 | |
| Record name | MCPB ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPB-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPB ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Derivatization Strategies of Mcpb Ethyl Ester
Advanced Synthetic Methodologies for Esterification
The synthesis of MCPB-ethyl ester is fundamentally an esterification reaction between its parent carboxylic acid, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), and ethanol (B145695). cymitquimica.comwikipedia.org The traditional synthesis of the MCPB acid itself involves the reaction of 2-methyl-4-chlorophenol with γ-butyrolactone in a strongly alkaline environment at reflux temperatures. echemi.comgoogle.com The subsequent esterification is a critical step that can be optimized using modern synthetic approaches.
The efficiency and yield of the esterification process are highly dependent on several key reaction parameters. The optimization of these parameters is crucial for developing scalable and cost-effective production methods. While specific optimization data for this compound is not extensively detailed in publicly available literature, general principles from ester synthesis optimization can be applied. Statistical methods like factorial design and the Taguchi method are powerful tools for systematically optimizing reaction conditions to enhance product yield. rsc.orgdergipark.org.tr
Key parameters that are typically optimized in ester synthesis include:
Temperature: Reaction temperature influences the rate of esterification.
Reactant Molar Ratio: The ratio of alcohol (ethanol) to the carboxylic acid (MCPB) can be adjusted to shift the reaction equilibrium towards the product side.
Reaction Time: Sufficient time is required for the reaction to reach completion.
Catalyst Concentration: The amount of catalyst can significantly affect the reaction speed.
Water Removal: As esterification is a reversible reaction that produces water, its removal (e.g., by vacuum) can drive the reaction to completion and significantly increase yield. rsc.org
A study on the synthesis of other ethyl esters using the Taguchi method identified the ethanol-to-oil molar ratio as the most influential factor, followed by catalyst concentration and reaction temperature. dergipark.org.tr Applying such systematic optimization can lead to substantial improvements in yield. For instance, optimizing parameters in one enzymatic process increased the isolated yield of an aroma ester from 49.4% to 94.3%. rsc.org
Table 1: Key Parameters for Esterification Optimization
| Parameter | Description | Potential Impact on this compound Synthesis |
| Temperature | The heat applied to the reaction mixture. | Affects reaction kinetics; higher temperatures can increase rate but may also lead to side reactions. |
| Molar Ratio | The ratio of MCPB to ethanol. | Using an excess of ethanol can shift the equilibrium to favor ester formation. |
| Reaction Time | The duration of the reaction. | Must be sufficient to maximize conversion without causing product degradation. |
| Catalyst Loading | The amount of catalyst used. | Increases reaction rate but also adds to cost and purification complexity. |
| Water Removal | Continuous removal of water byproduct. | Drives the reversible reaction forward, significantly enhancing yield. rsc.org |
Catalysis is central to efficient esterification. While traditional acid catalysis is a common method, more advanced catalytic systems are being explored to improve efficiency and sustainability.
Alkaline Catalysts: In the transesterification process for producing ethyl esters, homogeneous alkaline catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium methoxide (B1231860) (CH₃ONa), and potassium methoxide (CH₃OK) are often studied. Research has shown that sodium methoxide and potassium methoxide can provide the best conversion rates. nih.gov During transesterification with ethanol, saponification (soap formation) can be a significant side reaction that consumes the catalyst, an effect that is more pronounced with hydroxide catalysts than with methoxide catalysts. nih.gov
Enzymatic Catalysis: Biocatalysis using enzymes like lipases presents a greener alternative to chemical catalysts. Lipases can mediate the direct esterification of carboxylic acids and alcohols under milder conditions. rsc.orgnih.gov A dual-step process called enzymatic hydroesterification has been explored for producing ethyl esters. This involves the initial hydrolysis of a precursor oil to free fatty acids, followed by an enzyme-catalyzed esterification with ethanol. nih.govresearchgate.net The use of combined lipase (B570770) systems, or "combilipases," is an innovative strategy to enhance the efficiency of these biocatalytic processes. nih.gov
Table 2: Comparison of Catalytic Approaches for Ethyl Ester Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Alkali Methoxides | CH₃ONa, CH₃OK | High conversion rates in transesterification. nih.gov | Sensitive to water and free fatty acids. |
| Alkali Hydroxides | NaOH, KOH | Low cost and readily available. | Can be consumed by saponification side reactions. nih.gov |
| Enzymes (Lipases) | Candida antarctica lipase B | High selectivity, mild reaction conditions, environmentally friendly. rsc.orgnih.gov | Higher cost, potential for enzyme denaturation. nih.gov |
Optimization of Reaction Parameters and Yield Enhancement
Synthesis of Chiral Isomers and Analogues
The standard structure of this compound, ethyl 4-(4-chloro-2-methylphenoxy)butanoate (CAS 10443-70-6), is achiral. fishersci.ca However, structural isomers exist that do possess chirality. For example, ethyl 2-(4-chloro-2-methylphenoxy)butanoate is a chiral isomer where the phenoxy group is attached to the second carbon of the butanoate chain, creating a stereocenter. nih.gov
The synthesis of analogues and derivatives of MCPB is an area of interest for modifying its properties. This can involve changing the ester group or altering the core structure.
Ester Analogues: Other esters of MCPB have been synthesized for analytical and regulatory purposes. An example is the 2-ethylhexyl ester of MCPB (MCPB 2-EH), which is often analyzed alongside MCPB in environmental studies. epa.gov
Ionic Liquid Analogues: A novel approach to derivatization involves creating herbicidal ionic liquids (HILs). In this method, the MCPB anion is paired with a large organic cation, such as a quaternary ammonium (B1175870) cation. This synthesis can be achieved through a metathesis reaction in an aqueous solution or via a one-step acid-base reaction between the herbicide acid and a base. acs.org
Exploration of Novel Synthetic Pathways and Intermediates
Research into the synthesis of MCPB and its esters has led to the development of pathways aimed at improving yield, purity, and environmental friendliness.
The conventional manufacturing process for MCPB involves two main steps: the chlorination of ortho-cresol to produce 4-chloro-o-cresol, followed by a condensation reaction with γ-butyrolactone under strongly alkaline conditions. echemi.comgoogle.com The resulting MCPB acid is then esterified.
A more novel and sustainable approach is enzymatic hydroesterification. nih.gov This two-step biocatalytic route involves:
Enzymatic Hydrolysis: A suitable substrate is hydrolyzed using a lipase to produce the free carboxylic acid (in this case, MCPB).
Enzymatic Esterification: The resulting acid is then esterified with ethanol, catalyzed by a single or combined lipase system. nih.govresearchgate.net
This biocatalytic pathway offers the advantages of operating under mild conditions and reducing the environmental impact compared to traditional chemical routes. nih.gov
Key intermediates in the synthesis of this compound include:
ortho-cresol lookchem.com
2-methyl-4-chlorophenol lookchem.com
γ-Butyrolactone echemi.com
4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) wikipedia.org
Applications of this compound as a Reagent in Organic Synthesis
The predominant application of this compound is as a selective herbicide for controlling broadleaf weeds. cymitquimica.comlookchem.com In this role, it often functions as a pro-herbicide. In both soil and susceptible plants, the ethyl ester is rapidly hydrolyzed to the parent acid, MCPB. nih.gov The MCPB is then converted within the plant through beta-oxidation to 4-chloro-2-methylphenoxyacetic acid (MCPA), which is the active herbicidal compound that mimics plant hormones and causes uncontrolled growth. wikipedia.orgnih.gov
While its precursor, MCPB, is used as a starting point for creating other derivatives like amides for structure-activity relationship studies, the direct use of this compound as a versatile reagent or intermediate in broader organic synthesis is not extensively documented in the scientific literature. ingentaconnect.com Its primary documented role remains within the field of agrochemicals.
Biological Activity and Elucidation of Mechanism of Action
Mimicry of Natural Plant Hormones: Auxin-like Activity
MCPB-ethyl ester, and more specifically its active metabolite MCPA, belongs to the phenoxy class of herbicides. cymitquimica.com The primary mechanism of action for this class is the mimicry of natural plant hormones, particularly auxins like indole-3-acetic acid (IAA). wikipedia.orgwikipedia.orgfrontiersin.org Auxins are crucial phytohormones that regulate numerous aspects of plant growth and development. By structurally resembling IAA, the active form of the herbicide can bind to auxin receptors, initiating a signaling cascade that leads to phytotoxicity. frontiersin.org However, unlike endogenous auxins which are tightly regulated by the plant, synthetic auxins like MCPA are more stable and persist at high concentrations, leading to a continuous, uncontrolled response that ultimately proves lethal to susceptible plants. frontiersin.org This results in rapid, uncoordinated, and unsustainable growth, often referred to as "growing to death". wikipedia.orgwikipedia.org
The introduction of a potent synthetic auxin mimic like MCPA profoundly disrupts the delicate balance of endogenous phytohormones that governs normal plant development. cymitquimica.com Plants meticulously regulate the concentration and distribution of natural auxins to control processes such as cell division, elongation, and differentiation. The influx of MCPA from the bioactivation of this compound overwhelms these regulatory mechanisms. This leads to a hormonal imbalance that causes a wide range of physiological and morphological aberrations in susceptible broadleaf weeds. cambridge.org The plant's inability to metabolize or deactivate the persistent synthetic auxin leads to the accumulation of the herbicide in actively growing regions, such as the meristematic tissues, further exacerbating the toxic effects. fao.org
The auxin-like activity of this compound's active metabolite, MCPA, triggers significant and ultimately lethal effects at the cellular and subcellular levels. These effects are a direct consequence of the hormonal disruption.
Cell Division and Elongation: One of the most prominent effects is the uncontrolled stimulation of cell division and cell elongation. cymitquimica.com While auxins naturally promote these processes, the excessive and persistent signal from MCPA leads to chaotic and abnormal tissue development. This manifests as symptoms like stem curl-over, leaf withering, and formative effects on new growth. wikipedia.org At the subcellular level, auxin is known to promote cell wall loosening by acidifying the apoplast, which activates enzymes like expansins that allow the cell to expand under turgor pressure. frontiersin.orgmdpi.com The continuous activation of this pathway by MCPA leads to unsustainable enlargement and structural failure. Water accumulation in the vacuole, driven by high turgor pressure, is also a key component of cell expansion. mdpi.com
Disruption of Endogenous Phytohormone Balance
Pro-pesticide Conversion and Bioactivation
This compound itself is not the primary phytotoxic agent. massey.ac.nz It is considered a pro-pesticide (or pro-herbicide), meaning it requires metabolic conversion within the target plant to become biologically active. wikipedia.org This bioactivation is a two-step process involving hydrolysis followed by β-oxidation.
The initial step in the bioactivation of this compound is the hydrolysis of its ester bond. This reaction is catalyzed by esterase enzymes within the plant. xn--untersuchungsmter-bw-nzb.de The process converts the relatively non-polar ester into its corresponding carboxylic acid, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). acs.orgeurl-pesticides.eu This hydrolysis is a common activation pathway for many ester-formulated herbicides, as the acid form is typically the one that interacts with the target site. xn--untersuchungsmter-bw-nzb.de Studies have shown that alkaline conditions can facilitate this hydrolysis, and various plant and microbial esterases can perform this conversion. xn--untersuchungsmter-bw-nzb.deacs.org
Following hydrolysis, the resulting MCPB acid undergoes β-oxidation, a metabolic process that shortens the butyric acid side chain by two carbon atoms. massey.ac.nzagropages.comresearchgate.net This conversion is critical as it transforms the less phytotoxic MCPB into the highly active herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). massey.ac.nzregulations.govfao.org The selectivity of MCPB in some plant species is attributed to their differential ability to perform this β-oxidation step. Susceptible plants efficiently convert MCPB to MCPA, leading to herbicidal effects, while some tolerant plants, like clover, may lack the necessary enzyme systems to perform this conversion effectively. massey.ac.nz This metabolic transformation is analogous to the conversion of 2,4-DB to 2,4-D. wikipedia.org
| Step | Starting Compound | Enzymatic Process | Resulting Compound | Biological Activity |
|---|---|---|---|---|
| 1 | This compound | Esterase-mediated Hydrolysis | MCPB Acid | Low Phytotoxicity |
| 2 | MCPB Acid | β-Oxidation | MCPA | High Phytotoxicity (Active Herbicide) |
Enzymatic Hydrolysis of this compound to MCPB Acid
Molecular Interactions and Target Site Specificity
The ultimate herbicidal activity of this compound is defined by the molecular interactions of its bioactivated form, MCPA. As a synthetic auxin, MCPA hijacks the plant's natural auxin signaling pathway. cambridge.org This pathway is initiated by the binding of auxin (or its mimic) to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. frontiersin.orgmdpi.com
This binding event targets the Aux/IAA repressor for degradation via the ubiquitin-proteasome system. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then regulate the expression of numerous auxin-responsive genes. biorxiv.orgresearchgate.net The persistent activation of this pathway by MCPA leads to the continuous expression of genes that promote uncontrolled growth, ultimately killing the plant. researchgate.net
The specificity of the interaction is determined by the precise fit of the MCPA molecule into the auxin-binding pocket of the TIR1/AFB receptor. The interaction is stabilized by forces such as hydrogen bonding and hydrophobic interactions between the herbicide molecule and the amino acid residues of the receptor site. nih.govresearchgate.net Research into resistance mechanisms has provided further insight into target site specificity. For instance, a single nucleotide polymorphism (SNP) in the gene for ARF9, which may disrupt the interaction with Aux/IAA proteins, has been linked to MCPA resistance in certain weed populations. biorxiv.orgresearchgate.net This highlights the critical nature of these specific molecular interactions for the herbicide's mode of action.
Comparative Analysis of Biological Activity with Related Phenoxy Acids and Esters
This compound is a member of the phenoxyalkanoic acid class of herbicides, which function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). nufarm.com The biological activity of this compound is intrinsically linked to its chemical structure and its metabolic fate within the target plant. A comparative analysis with related phenoxy compounds, such as its parent acid MCPB, the active form MCPA, and the analogous herbicide 2,4-D, reveals crucial differences in their mechanism and selectivity.
The primary mechanism of action for this compound involves a two-step conversion process within susceptible plants. Initially, the ester is hydrolyzed to its corresponding carboxylic acid, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). Subsequently, MCPB, which exhibits weak auxin activity itself, undergoes β-oxidation of its aliphatic side chain. gla.ac.ukresearchgate.net This metabolic process removes two carbon atoms from the butyric acid chain, converting MCPB into (4-chloro-2-methylphenoxy)acetic acid (MCPA), a potent and highly active herbicide. researchgate.netwikipedia.org
This conversion process means that MCPB and its esters are considered propesticides or proherbicides; their herbicidal efficacy is dependent on the plant's ability to metabolize them into the active form, MCPA. wikipedia.org This mechanism is the basis for their selective action. Many broadleaf weeds possess the necessary enzyme systems to carry out this β-oxidation, leading to an accumulation of MCPA and subsequent uncontrolled growth that results in plant death. nufarm.comgla.ac.uk Conversely, many tolerant crops, such as certain legumes, lack robust β-oxidation capabilities and are therefore unable to convert MCPB to MCPA at toxic levels. capes.gov.br
A similar relationship exists for the related phenoxy herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), which is converted to the active herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) in susceptible species. wikipedia.orgnih.gov The selectivity of 2,4-DB also relies on the differential metabolic capabilities among plant species. cambridge.org
Interestingly, the biological activity of these compounds can be reversed in other organisms. In studies with various microorganisms, the gamma-butyric acid forms, such as MCPB, were found to be directly toxic, whereas the acetic acid homologues like MCPA had little to no effect on fungal growth. gla.ac.uk This suggests that for these microorganisms, the toxicity is an intrinsic property of the longer-chain phenoxy acid and is not dependent on its conversion to the acetic acid form. gla.ac.uk
The ester form, this compound, facilitates absorption into the plant. Ester formulations generally exhibit better uptake into plant leaves compared to their acid or salt counterparts, particularly under cooler conditions. nufarm.com Once absorbed, the ester is readily metabolized to the parent acid, initiating the herbicidal process. wikipedia.org
Table 1: Comparative Mechanistic Data of this compound and Related Compounds
| Compound | Chemical Class | Primary Role in Plants | Active Herbicidal Molecule | Key Metabolic Process for Activation |
|---|---|---|---|---|
| This compound | Phenoxyalkanoic Acid Ester | Proherbicide | MCPA | Ester Hydrolysis followed by β-oxidation |
| MCPB | Phenoxyalkanoic Acid | Proherbicide | MCPA | β-oxidation |
| MCPA | Phenoxyacetic Acid | Active Herbicide | MCPA | None (Directly Active) |
| 2,4-DB | Phenoxyalkanoic Acid | Proherbicide | 2,4-D | β-oxidation |
| 2,4-D | Phenoxyacetic Acid | Active Herbicide | 2,4-D | None (Directly Active) |
Metabolism and Biotransformation Pathways
Metabolite Identification and Profiling in Biological Systems
The identification of metabolites is key to elucidating the biotransformation pathways of MCPB-ethyl ester. Studies in both plant and microbial systems have revealed a range of metabolic products.
In plants, particularly in susceptible species like peas, this compound undergoes significant metabolic changes. agropages.com The primary transformation is its conversion to 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), which is then further metabolized. agropages.comwikipedia.org
The initial and a critical step in the metabolism of this compound within plant tissues is the hydrolysis of the ethyl ester group. europa.euneu.edu.tr This reaction is catalyzed by esterase enzymes present in the plant, leading to the formation of MCPB and ethanol (B145695). europa.euneu.edu.tr This hydrolysis is a common metabolic pathway for ester-containing compounds in biological systems. europa.euresearchgate.net
A study on pea plants treated with radiolabelled MCPB revealed that the parent compound is converted to MCPA (2-methyl-4-chlorophenoxyacetic acid). fao.org In mature pea vines, MCPB and MCPA were identified as major residues. fao.org Specifically, mature vines contained 72% MCPB and 5.8% MCPA. fao.org
Table 1: Identified Metabolites of this compound in Pea Plants
| Metabolite | Percentage in Mature Vine | Percentage in Mature Pod | Percentage in Mature Seed |
|---|---|---|---|
| MCPB | 72% | 40% | 1.2% |
| MCPA/MCPA ester | 5.8% | 0.8% | 11% |
| Glucose conjugate of HMCPA | - | - | 12.5% |
| Polar unknowns | 13% | 48% | ~27% |
Data sourced from a study on the metabolism of [14C]-MCPB in peas. fao.orgscribd.com
Following the initial hydrolysis and subsequent β-oxidation to MCPA, further metabolism involves hydroxylation and conjugation. fao.org In mature pea seeds, a significant metabolite identified was the glucose conjugate of 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA), accounting for 12.5% of the total radioactive residue. fao.orgpublications.gc.ca This conjugation process increases the polarity and water solubility of the metabolite, facilitating its storage or detoxification within the plant. nih.gov
In addition to the identified metabolites, studies have consistently reported the presence of a significant fraction of polar unknown metabolites in various parts of the pea plant. fao.org In mature vines, these accounted for 13% of the residue, while in mature pods and seeds, they constituted 48% and approximately 27% respectively. fao.orgscribd.com These polar compounds are likely further degradation products or conjugates that have yet to be fully characterized. fao.org
Microorganisms in soil and water play a significant role in the degradation of this compound. echemi.comresearchgate.net The biotransformation pathways can vary depending on the microbial communities present and the environmental conditions, such as the availability of oxygen. enviro.wikinih.gov
Under both aerobic and anaerobic conditions, this compound is initially hydrolyzed to MCPB. echemi.com In soil, the primary degradation pathway for MCPB involves the breakdown of the side-chain to form 4-chloro-2-methylphenol (B52076). agropages.comresearchgate.net This intermediate is a key metabolite in the environmental degradation of phenoxy herbicides like MCPA and MCPB. researchgate.netresearchgate.net Further microbial action can lead to ring hydroxylation and eventual ring opening, breaking down the aromatic structure. agropages.com
Studies have shown that 4-chloro-2-methylphenol can be further degraded by various soil microorganisms. nih.gov The degradation of phenoxy herbicides is generally more rapid under aerobic conditions compared to anaerobic conditions. enviro.wikicanada.ca
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 12375254 |
| 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) | 7207 |
| 2-methyl-4-chlorophenoxyacetic acid (MCPA) | 7183 |
| 4-chloro-2-methylphenol | 7188 |
| 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA) | 134983 |
| Ethanol | 702 |
Microbial Biotransformation in Environmental Compartments
Cleavage of Ether Linkages and Aromatic Ring Structures
The degradation of phenoxy herbicides like MCPB involves key steps that break down its core structure.
Ether Linkage Cleavage: The cleavage of the ether bond in phenoxyalkanoic herbicides is a significant metabolic step. In bacteria, this process can be catalyzed by cytochrome P450 monooxygenases. For instance, the bacterial strain Rhodococcus erythropolis K2-3 has been shown to cleave the ether bond of phenoxybutyrate herbicides such as 4-(2,4-dichlorophenoxy)butyrate (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyrate (MCPB). nih.gov This reaction is mediated by a soluble cytochrome P450 enzyme system, termed P450(PB-1). nih.gov The process results in the formation of the corresponding phenol (B47542) (in this case, 2-methyl-4-chlorophenol) and a C4-carbonic acid, suggested to be succinic semialdehyde or succinate. nih.gov The involvement of P450 is supported by the inhibition of this activity by typical P450 inhibitors like metyrapone (B1676538) and carbon monoxide. nih.gov While direct hydrolysis is a common route for ester cleavage, oxidative cleavage of carboxylic acid esters by cytochrome P-450 has also been demonstrated, representing an alternative pathway. nih.gov
Aromatic Ring Cleavage: Following the initial transformations, the aromatic ring of the resulting phenolic compounds undergoes cleavage. The microbial degradation of chlorinated aromatic compounds is a well-studied process. epa.gov Generally, for compounds like chlorophenoxy herbicides, metabolism proceeds through the formation of chlorophenols, which are then converted to chlorocatechols. epa.gov These chlorocatechols are key intermediates that can be funneled into different ring-cleavage pathways, such as ortho- or meta-cleavage, ultimately leading to non-chlorinated products that can enter central metabolic cycles. epa.govgenome.jp The specific pathways can vary between different microorganisms, including bacteria and fungi. epa.gov
Kinetic Studies of Biotransformation Rates
The rate at which this compound is transformed is crucial for understanding its persistence and biological activity. The initial and most rapid biotransformation step is the hydrolysis of the ester bond.
Studies on the alkaline hydrolysis of various pesticide esters provide insight into the relative speed of this reaction. For MCPB-methyl, a close analog of the ethyl ester, hydrolysis is slower compared to other pesticide esters. acs.org In one study, while many esters were more than 95% hydrolyzed within 10 minutes at room temperature, MCPB-methyl required 60 minutes to achieve approximately 90% conversion to its free acid form. acs.org Increasing the temperature to 40°C significantly accelerated the degradation of esters. acs.org
| Compound | Condition | Time for ≥90% Hydrolysis | Reference |
|---|---|---|---|
| MCPB-methyl | Room Temperature | 60 min | acs.org |
| MCPA-ethylhexyl ester | Non-sterile soil | <12 hours (half-life) | regulations.gov |
Enzyme Systems Involved in Metabolic Conversion (e.g., Carboxylesterases)
The biotransformation of this compound is primarily initiated by specific enzyme systems.
Carboxylesterases: The hydrolysis of the ester bond in this compound to form MCPB and ethanol is predominantly catalyzed by carboxylesterases (EC 3.1.1.1). nih.govbiomolther.org These enzymes are ubiquitous serine hydrolases found in various tissues, with high concentrations in the liver. biomolther.orgdrugbank.com They play a crucial role in the detoxification of xenobiotics and the activation of ester prodrugs. nih.gov Human carboxylesterases, such as CES1 and CES2, have distinct but sometimes overlapping substrate specificities. nih.gov CES1 is known to efficiently hydrolyze substrates with small alcohol groups, like the ethyl group in this compound. nih.gov This enzymatic conversion is a critical activation step, as the herbicidal activity of phenoxybutyric compounds relies on the free carboxylic acid, which is subsequently converted to the corresponding phenoxyacetic acid via β-oxidation within target plants.
Cytochrome P450 Monooxygenases: Beyond the initial ester hydrolysis, cytochrome P450 (P450) enzyme systems are involved in the further metabolism of the resulting MCPB acid. As mentioned in section 4.1.2.2, P450s are responsible for the cleavage of the ether bond. nih.gov Furthermore, P450s are key enzymes in the metabolism of many herbicides, often catalyzing hydroxylation reactions that facilitate detoxification and excretion. oup.comfrontiersin.orgunl.edu Studies on the related compound MCPA have shown that it can induce the hepatic level of cytochrome P-450 in rats, affecting the activity of enzymes like aniline (B41778) hydroxylase and 7-ethoxycoumarin (B196162) O-deethylase. capes.gov.br This indicates that phenoxyacetic acids and their precursors can interact with and be metabolized by the P450 system. capes.gov.br
Environmental Fate and Dynamics
Degradation and Persistence in Soil Systems
The fate of MCPB-ethyl ester in terrestrial environments is largely governed by its degradation, transformation, and mobility within the soil matrix.
Hydrolytic Stability and Transformation Kinetics in Varied Soil Types
This compound undergoes rapid degradation in soil, primarily through microbial action. nii.ac.jp In both flooded and upland soil conditions, it is quickly hydrolyzed to its corresponding acid, MCPB (4-(4-chloro-2-methylphenoxy)butyric acid). nii.ac.jp This initial hydrolysis is a key step in its transformation pathway. nii.ac.jpnih.gov
Following hydrolysis, MCPB is further and more slowly converted to MCPA ((4-chloro-2-methylphenoxy)acetic acid) via β-oxidation of its side chain. nii.ac.jp The degradation of the total residues, including this compound, MCPB, and MCPA, is relatively fast, with half-lives reported to be between 2 to 7 days in flooded soils and 3 to 4 days in upland soils. nii.ac.jp
In sterilized soil, this compound demonstrates significantly greater stability, with over 72% of the applied amount remaining after 28 days. nii.ac.jp This highlights the crucial role of soil microorganisms in the degradation process. nii.ac.jp
Adsorption, Desorption, and Leaching Behavior
The mobility of this compound and its primary degradant, MCPB, in soil is influenced by adsorption and desorption processes. Phenoxy herbicides like MCPB can be taken up by plants through both foliage and roots. nih.gov The ester form is thought to be adsorbed to soil particles and then slowly desorbed, while the acid form (MCPB) has a high potential to leach in soils due to its mobility. publications.gc.caservice.gov.uk
The leaching potential of MCPB is considered moderate to high. publications.gc.ca This is attributed to its high solubility and mobility in soil, which can lead to its movement into groundwater. publications.gc.ca The presence of dissolved organic matter (DOM) in soil can further influence the sorption and desorption of the related compound MCPA, generally reducing its adsorption and promoting its desorption, thereby increasing its mobility. nih.gov
Volatilization Potential from Terrestrial Matrices
Volatilization of MCPB from moist soil surfaces is not considered a significant fate process. nih.gov This is because MCPB, as a weak acid, primarily exists in its anionic form in the soil, and anions are not prone to volatilization. nih.gov However, ester formulations of phenoxy herbicides, in general, are known to be more volatile than their acid or salt counterparts. bugwoodcloud.org The volatility of these esters can lead to their movement away from the application site, a phenomenon that has led to restrictions on the use of certain high-volatile ester formulations. bugwoodcloud.org
Aquatic Fate and Distribution
When this compound enters aquatic environments, its fate is determined by hydrolysis, photodegradation, and interaction with sediments.
Aqueous Hydrolysis and Photodegradation Mechanisms
In water, the primary degradation pathway for this compound is hydrolysis to MCPB. nii.ac.jp This reaction is catalyzed by either acid or base. chemguide.co.uklibretexts.org The rate of hydrolysis is generally faster than photodegradation in neutral and acidic waters. mdpi.com
Photodegradation, or the breakdown of the compound by sunlight, is another potential degradation pathway in aquatic systems. For the related compound MCPA, photodegradation in water has been observed, with a calculated half-life of 25.4 days in a pH 5 buffer under natural sunlight. regulations.gov The clarity of the water is a significant factor, as suspended organic matter can reduce light penetration and slow the rate of photodecomposition. mdpi.com
Sediment and Suspended Solid Sorption Characteristics
The sorption of phenoxy herbicides like MCPB to sediments and suspended solids in aquatic environments is generally weak. mdpi.com This weak interaction enhances their mobility in water systems. mdpi.com However, the presence of carbonaceous materials like black carbon and coal in sediments can significantly increase the sorption of organic compounds. nih.gov
For related phenoxy herbicides, it has been noted that they are not expected to strongly adsorb to suspended solids and sediment in water. npdc.govt.nz The ester forms, being more lipophilic, may exhibit different sorption behavior compared to the more water-soluble acid forms. eurl-pesticides.eu
Bioconcentration and Bioaccumulation Potential in Aquatic Biota
Regulatory assessments from Canada concur, stating that MCPB does not accumulate or bioconcentrate in the environment. canada.ca Similarly, other sources confirm that MCPB is not bioaccumulative. nufarm.com The low potential for bioconcentration is a key factor in the environmental risk assessment of this compound. europa.eu Bioconcentration studies are typically required for pesticides when their log Pow value is greater than 3, among other factors, to characterize their accumulation potential in fish. fao.org While direct experimental data for this compound is limited, its rapid hydrolysis to MCPB means the low bioaccumulation potential of the parent acid is the most relevant indicator for risk assessment.
Table 1: Estimated Bioconcentration Data for MCPB
| Parameter | Value | Method | Indication | Source |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | 3 | Estimated from log Kow | Low potential for bioconcentration | chemicalbook.com |
| Log Kow | 2.79 | Experimental | Low lipophilicity | chemicalbook.com |
| Bioaccumulation Potential | Low / Not bioaccumulative | Regulatory Assessment | Unlikely to accumulate in organisms | wikipedia.orgepa.govcanada.canufarm.com |
Assessment of Transformation Products in Environmental Compartments
This compound is subject to rapid transformation in the environment, primarily through hydrolysis to its corresponding carboxylic acid, MCPB. nih.gov Further degradation of MCPB proceeds through several pathways.
In soil and water, a key transformation pathway is the degradation of the butanoic acid side-chain. chemicalbook.comnih.gov This process leads to the formation of 4-chloro-2-methylphenol (B52076) (also known as p-chloro-o-cresol) as a major metabolite. chemicalbook.comherts.ac.uk Subsequent steps in the degradation process can include hydroxylation of the aromatic ring, followed by ring cleavage. chemicalbook.com The residual activity of MCPB in soil is estimated to last for approximately six weeks. chemicalbook.com
Another significant transformation pathway observed in both flooded and upland soils is the conversion of MCPB into 4-chloro-2-methylphenoxy acetic acid (MCPA) . nih.gov MCPA is itself a potent and widely used phenoxy herbicide. wikipedia.org The formation of this active metabolite is a critical aspect of the environmental fate of MCPB, as its herbicidal properties and environmental behavior must also be considered. epa.gov The US EPA has noted that MCPA is a metabolite of MCPB. epa.gov
The degradation process is influenced by environmental conditions. In soil, microbial action is the primary driver of MCPB breakdown. nufarm.com In aquatic systems, aerobic biotransformation is the main route, with half-lives ranging from 8.7 to 18 days, classifying MCPB as slightly persistent in water. publications.gc.ca
Table 2: Key Transformation Products of this compound
| Initial Compound | Transformation Product | Common Name | Environment | Source |
|---|---|---|---|---|
| This compound | 4-(4-chloro-2-methylphenoxy)butanoic acid | MCPB | Soil, Water | nih.gov |
| MCPB | 4-chloro-2-methylphenol | p-chloro-o-cresol | Soil | chemicalbook.comherts.ac.uk |
| MCPB | 4-chloro-2-methylphenoxyacetic acid | MCPA | Soil | epa.govnih.gov |
Environmental Transport and Modeling Approaches
The environmental transport of this compound is largely governed by the properties of its primary and more persistent degradation product, MCPB. MCPB is a weak acid with a pKa of 4.84, meaning it will exist predominantly in its anionic form in most soils and water. nih.gov This characteristic significantly influences its mobility.
MCPB exhibits high water solubility and relatively low sorption to soil, which indicates a high potential for movement within the environment. epa.govpublications.gc.ca The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for MCPB has been estimated to be low, with values reported between 31 and 129, although one estimation method yielded a higher value of 780. chemicalbook.compublications.gc.ca Based on soil thin-layer chromatography studies, MCPB is classified as having high to very high mobility. publications.gc.ca This high mobility suggests that MCPB is prone to both leaching into groundwater and transport via surface runoff into water bodies. epa.govpublications.gc.ca
Environmental modeling is a key tool used to predict the potential concentrations of MCPB in different environmental compartments. epa.gov Regulatory agencies like Canada's Pest Management Regulatory Agency (PMRA) have used modeling to estimate potential concentrations in groundwater and surface water. publications.gc.ca For instance, modeling estimated potential groundwater concentrations at 18 µg/L and surface water concentrations up to 127 µg/L, highlighting the compound's potential to contaminate water sources. publications.gc.ca Such models integrate the physicochemical properties of the compound with environmental parameters to simulate its transport and fate. witpress.comwiley.com
Table 3: Environmental Mobility Parameters for MCPB
| Parameter | Value/Classification | Implication for Transport | Source |
|---|---|---|---|
| Mobility Classification | High to Very High | Prone to leaching and runoff | publications.gc.ca |
| Soil Koc | 31 - 129 | Low sorption to soil particles | publications.gc.ca |
| Water Solubility | 48 mg/L at 25°C | High potential to be transported with water | nih.gov |
| Groundwater Ubiquity Score (GUS) | 1.92 | Moderate leacher | publications.gc.ca |
| Leaching Potential | High | Potential for groundwater contamination | epa.govpublications.gc.ca |
Table 4: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (ethyl 4-(4-chloro-2-methylphenoxy)butanoate) | 25286 |
| MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) | 7207 |
| MCPA (4-chloro-2-methylphenoxyacetic acid) | 7204 |
Ecotoxicological Investigations and Environmental Risk Assessment
Ecotoxicity to Non-Target Organisms
MCPB-ethyl ester is classified as very toxic to aquatic life, with potentially long-lasting effects. lgcstandards.com Safety data sheets consistently highlight its high toxicity to aquatic organisms, including fish and plankton. thgeyer.com The parent compound, MCPB, is also known to pose a risk to aquatic organisms. publications.gc.ca While fish and invertebrates are generally not expected to be affected by MCPB at typical exposure levels, aquatic plants like duckweed have shown sensitivity. publications.gc.ca
Specific toxicity data for aquatic organisms is summarized in the table below.
| Test Organism | Endpoint | Value (mg/L) | Classification | Source |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | >0.015 | High Toxicity | npdc.govt.nz |
| Daphnia magna (Water Flea) | 48-hour EC50 | >0.0008 | High Toxicity | npdc.govt.nz |
| Pseudokirchneriella subcapitata (Green Algae) | 72-hour EC50 (growth) | 0.32 | Moderate Toxicity | npdc.govt.nz |
| Chironomus riparius (Sediment Dwelling Midge) | 28-day NOEC (water) | 0.5 | Moderate Toxicity | npdc.govt.nz |
MCPB poses a risk to a variety of terrestrial organisms. As a synthetic auxin herbicide, it is highly toxic to broadleaf terrestrial plants. publications.gc.ca Risks have also been identified for birds and small wild mammals, with some species showing slight to moderate toxicity from oral or dietary exposure. publications.gc.ca However, non-target invertebrates like bees and beneficial insects are not likely to be affected. publications.gc.ca
In soil, MCPB is not persistent, with a degradation half-life of about 8.3 days. publications.gc.ca Its degradation is primarily carried out by soil microorganisms. researchgate.net While MCPB itself has a low potential for leaching, its degradation products may have different mobility characteristics. researchgate.net The risk to soil organisms and birds from the use of MCPB has been noted, and risk mitigation measures are often required. europa.eu
Impacts on Aquatic Life (e.g., Fish, Daphnia)
Mutagenicity and Genotoxicity Studies
The Ames test, a widely used method for assessing the mutagenic potential of chemicals, has been employed to study this compound. bibliotekanauki.plre-place.be Research has shown that while this compound itself is not mutagenic, it exhibits co-mutagenic activity. nih.gov Specifically, it enhances the mutagenic effect of 2-aminoanthracene (B165279) in the Ames assay. nih.gov This indicates that in the presence of other substances, this compound could potentially contribute to an increased rate of mutation.
Further studies on the parent compound, MCPB, suggest it is unlikely to be carcinogenic or mutagenic in humans. publications.gc.ca However, the co-mutagenic potential of the ethyl ester form warrants consideration in a comprehensive risk assessment.
Ecotoxicological Significance of Degradation and Transformation Products
When this compound is introduced into the environment, it undergoes degradation. In soil and water, it is rapidly converted to its parent acid, MCPB. nih.gov MCPB is then further broken down by microorganisms into metabolites such as 4-chloro-2-methylphenol (B52076) (4-C-2-MP). researchgate.net
Toxicological Research and Biochemical Mechanisms of Adverse Effects
In Vitro Studies on Cellular Toxicity and Metabolic Perturbations
Direct research on the in vitro cellular toxicity and metabolic perturbations of MCPB-ethyl ester is limited in publicly available scientific literature. However, studies on its parent compound, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), and the related herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA), provide some insights into its potential cellular effects.
A study investigating the comutagenic activity of this compound in the Ames assay has been noted, though detailed results are not widely accessible. For the parent compound MCPB, a range of mutagenicity studies have generally produced negative results. fao.org However, one study indicated that MCPB could induce chromosomal abnormalities in the presence of a metabolic activation system (S9) at high concentrations. fao.org
In comparison, studies on the related phenoxy herbicide MCPA have shown some evidence of genotoxicity in vitro. For instance, MCPA has been found to cause chromosomal aberrations in human lymphocyte cells. fao.org It also induced a weak mutagenic response in an in vivo sister chromatid exchange study. fao.org Other in vitro and in vivo mutagenicity tests on MCPA have been negative. fao.org
While not directly related to this compound, research on other ethyl esters, such as fatty acid ethyl esters, has demonstrated their potential to induce cellular stress. These compounds have been shown to cause mitochondrial dysfunction and increase intracellular oxidative stress in cell culture models. publications.gc.cathgeyer.com Such findings highlight general mechanisms by which some ethyl esters can exert toxicity at the cellular level, though it is important to note that these are not direct findings for this compound.
The primary mode of action for phenoxy herbicides like this compound in plants involves mimicking natural plant hormones, which leads to the disruption of normal cell division and elongation, ultimately causing uncontrolled growth and death of the susceptible plant. cymitquimica.com
Summary of In Vitro Toxicological Data for Related Compounds
| Compound | Test System | Finding |
|---|---|---|
| MCPB | Mutagenicity assays | Generally negative results. fao.org |
| Chromosomal abnormality test (with S9) | Positive at high doses. fao.org | |
| MCPA | Chromosomal aberration test (human lymphocytes) | Positive. fao.org |
In Vivo Toxicological Investigations (excluding specific dosage/administration)
Systemic Effects on Mammalian Physiology (e.g., Liver and Kidney Effects)
Toxicological studies on MCPB and its metabolite MCPA indicate that the liver and kidneys are primary target organs for systemic toxicity. epa.govepa.gov In animal studies, exposure to MCPB has been associated with effects on both the liver and kidneys. epa.govnih.gov Extended animal feeding studies with MCPB have identified adverse effects on the liver. ravensdown.co.nz
Similarly, for MCPA, animal studies have consistently identified the liver and kidneys as target organs. orst.edu Oral administration of MCPA in rats has been shown to cause increased relative weights of both the liver and kidneys. orst.edu In some cases, reversible increases in these organ weights were observed. orst.edu High levels of dermal exposure to MCPA also resulted in observable changes in the liver and kidney tissues, among other organs. orst.edu Chronic studies in rats and mice have reported kidney lesions, including chronic nephropathy, following long-term exposure to MCPA. who.intcanada.ca Some studies have also noted perturbations in clinical chemistry parameters indicative of kidney and liver effects, such as increased serum creatinine, urea (B33335), and liver enzymes. fao.org
Neurological and Behavioral Alterations
Evidence from studies on the structurally similar compound MCPA suggests a potential for neurological effects. epa.gov Neurotoxicity effects have been noted in acute and subchronic neurotoxicity studies with MCPA in rats, with observed clinical signs including decreased arousal, impaired coordination and gait, and reduced motor activity. federalregister.govfederalregister.gov It has been suggested that similar signs of neurotoxicity could be expected with MCPB. federalregister.gov In mice, high doses of the ethyl ester form of MCPA (MCPA-E) were reported to cause tremors and drowsiness. nii.ac.jp Similarly, mice treated with this compound (MCPB-E) also exhibited tremors, drowsiness, and diarrhea. nii.ac.jp
In acute neurotoxicity studies with various forms of MCPA, clinical signs such as ataxia were observed. publications.gc.cawho.int However, it has been suggested that these effects, occurring at high doses, may reflect poor general condition rather than a specific neurotoxic effect, as no pathology of the brain or nervous tissue was observed in these or other toxicity studies. fao.orgpublications.gc.ca
Reproductive and Developmental Toxicity Implications
Developmental and reproductive toxicity studies have been conducted on MCPB and MCPA. For MCPB, developmental toxicity studies in rats and rabbits did not show an enhanced sensitivity or susceptibility in young animals. epa.govepa.gov In developmental studies with both MCPB and MCPA in rats, effects such as decreased ossification and reduced fetal body weights were observed at the same dose levels that caused maternal toxicity (e.g., decreased body weight gain). federalregister.gov In rabbits, no fetal toxicity was observed for either compound at doses that produced maternal toxicity. federalregister.gov
However, a study on the ethyl ester form of MCPA in pregnant rats reported the observation of cleft palate, heart defects, and kidney anomalies in the offspring. orst.edu In a developmental toxicity study in rats, MCPB-ethyl was found to cause an increase in ventricular septal defects at a dose that also produced maternal toxicity. fsc.go.jp In contrast, no teratogenicity was observed in a developmental toxicity study with MCPB-ethyl in rabbits. fsc.go.jp
Regarding reproductive toxicity, a two-generation study in rats with MCPA showed no evidence of reproductive toxicity. fao.org The only offspring toxicity noted was decreased weight gain during lactation, which occurred at a dose that also caused maternal toxicity. federalregister.gov In dogs, however, administration of MCPA was associated with adverse changes in sperm and testes. orst.edu
Biochemical and Molecular Mechanisms of Toxicity
Enzyme Modulation and Metabolic Disruption
The primary mechanism of action for phenoxy herbicides like this compound in target plants is the disruption of normal hormonal functions, leading to metabolic chaos. These compounds act as synthetic auxins, a class of plant growth regulators, causing uncontrolled cell division and growth that ultimately leads to the plant's death. cymitquimica.com
In animals, the toxic effects appear to be linked to metabolic disruption, although the precise mechanisms are less well-defined than in plants. For the related class of aryloxyphenoxypropionate herbicides, the site of action has been identified as the inhibition of acetyl-coenzyme A carboxylase (ACCase). researchgate.netresearchgate.net This enzyme is crucial for the biosynthesis of fatty acids, a fundamental metabolic process. researchgate.netresearchgate.net Inhibition of ACCase would disrupt lipid metabolism, which could have widespread cellular consequences.
Some research suggests that phenoxy herbicides may act as uncouplers of oxidative phosphorylation, which would interfere with cellular energy production (ATP synthesis). canada.ca This could lead to the observed systemic toxicities. Furthermore, exposure to MCPA has been shown to alter the activity of protective enzymes in some organisms. nih.gov The co-application of MCPA with urea has been observed to reduce urease activity in soil microcosms, indicating an interaction with enzymatic processes. mdpi.com
Oxidative Stress and Cellular Damage Pathways
While direct research focusing exclusively on this compound's role in inducing oxidative stress is not extensively detailed in the available literature, the toxicological pathway can be inferred from the mechanisms of its parent compounds and related chemical classes. The primary metabolite of this compound, MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid), belongs to the phenoxy class of herbicides. A key toxicological mechanism associated with this class in mammalian systems is the uncoupling of oxidative phosphorylation nih.govresearchgate.net.
Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of adenosine (B11128) triphosphate (ATP). Uncoupling this process disrupts the mitochondrial electron transport chain, leading to inefficient ATP synthesis and an increase in electron leakage. These leaked electrons can react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻), a primary type of reactive oxygen species (ROS).
The overproduction of ROS can overwhelm the cell's antioxidant defense systems, resulting in a state of oxidative stress. This imbalance leads to widespread cellular damage through the oxidation of critical biomolecules. Studies on other ethyl esters, such as fatty acid ethyl esters, have demonstrated their capacity to increase intracellular oxidative stress, leading to cellular dysfunction nih.gov. Similarly, ethanol (B145695) stress has been shown to cause an accumulation of excessive ROS, which in turn damages cell membrane integrity nih.gov.
The cellular damage stemming from oxidative stress manifests in several ways:
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that degrades lipids and compromises membrane structure and function.
Protein Oxidation: Proteins can be oxidized, leading to altered enzyme activity, protein aggregation, and disruption of cellular signaling pathways.
DNA Damage: ROS can cause modifications to DNA bases, such as the formation of 8-hydroxydeoxyguanosine (8-oxodG), leading to mutations if not repaired.
These pathways of cellular damage are central to the toxicity of many xenobiotics, and the role of MCPB as an uncoupler of oxidative phosphorylation suggests this is a plausible mechanism for its adverse effects at a cellular level nih.govresearchgate.net.
Table 1: Common Biomarkers of Oxidative Stress
| Category of Damage | Specific Biomarker | Biological Implication |
|---|---|---|
| Lipid Peroxidation | Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE) | Indicates damage to cellular membranes. biocompare.com |
| Protein Oxidation | Protein Carbonyls | Reflects damage to proteins, leading to loss of function. biocompare.com |
| Nucleic Acid Oxidation | 8-hydroxydeoxyguanosine (8-oxodG) | Signifies oxidative damage to DNA, which can be mutagenic. biocompare.com |
Toxicokinetic and Toxicodynamic Considerations
Toxicokinetics
The toxicokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The metabolism of this compound is a critical factor in its biological activity.
Metabolism: this compound is primarily a pro-herbicide, meaning it is converted into its active forms within the target organism. Upon entering a biological system, it is rapidly hydrolyzed to its corresponding carboxylic acid, MCPB nih.gov. In plants, and likely in other organisms through similar biochemical pathways, MCPB undergoes β-oxidation, which cleaves the butyric acid side chain to form the more active herbicide, MCPA (2-methyl-4-chlorophenoxyacetic acid) nih.govwikipedia.org. This metabolic activation is a key feature of its function.
Absorption, Distribution, and Excretion: Specific data on the ADME profile of this compound is limited. However, studies on the broader class of phenoxy herbicides, such as 2,4-D, indicate that they are not known to accumulate in tissues and are typically excreted from the body, predominantly in urine, as the parent compound within a few days 24d.info.
Toxicodynamics
The toxicodynamics, or mechanism of action, of this compound and its metabolites differ significantly between target plants and non-target organisms like mammals.
Herbicidal Mechanism: In plants, the active metabolite MCPA acts as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid wikipedia.orgcymitquimica.com. This leads to uncontrolled, disorganized cell division and growth, ultimately resulting in the death of susceptible broadleaf plants nih.govcymitquimica.com.
Mammalian Mechanism of Toxicity: In mammals, the primary mechanism of toxicity is not related to hormonal mimicry but to the disruption of cellular energy production. MCPB has been reputed to act as an uncoupler of oxidative phosphorylation in mitochondria nih.gov. This action disrupts the synthesis of ATP, the main energy currency of the cell, which can lead to a range of toxic effects, particularly in organs with high energy demands like the kidneys and liver nih.gov. This uncoupling action is a distinct mechanism from the auxin-like activity observed in plants nih.govresearchgate.net.
Table 2: Contrasting Mechanisms of Action
| Mechanism Type | Target Organism | Mode of Action | Result |
|---|---|---|---|
| Herbicidal | Plants | Acts as a synthetic auxin (plant growth hormone mimic). wikipedia.orgcymitquimica.com | Uncontrolled cell division and growth, leading to plant death. cymitquimica.com |
| Mammalian Toxicity | Mammals | Uncouples oxidative phosphorylation in mitochondria. nih.govresearchgate.net | Disruption of ATP synthesis, leading to cellular energy deficit and organ toxicity. nih.gov |
Frameworks for Human Health Risk Assessment
The human health risk assessment for pesticides like this compound is a structured process conducted by regulatory agencies to determine the potential for adverse health effects from exposure. This framework integrates data from toxicological studies with potential human exposure scenarios.
The core components of the risk assessment framework include:
Hazard Identification: This step involves a thorough review of toxicology studies, primarily in laboratory animals, to identify potential health effects. For MCPB, toxicological data has identified the kidney as a primary target organ, with kidney toxicity being the most sensitive endpoint in non-pregnant test animals nih.govpublications.gc.ca. In studies involving pregnant animals, effects such as reduced skeletal ossification and an increased incidence of cranio-facial malformations were observed at certain dose levels publications.gc.ca. Furthermore, available data have indicated that MCPB is not likely to be mutagenic or carcinogenic to humans publications.gc.ca. Regulatory bodies like the U.S. EPA use a weight-of-evidence approach to classify a substance's carcinogenic potential, with descriptors such as "Likely to be Carcinogenic to Humans" or "Not Likely to be Carcinogenic to Humans" orst.edu.
Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects. Toxicological studies are used to establish a "No-Observed-Adverse-Effect Level" (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found. This value is crucial for deriving safe exposure levels for humans.
Exposure Assessment: This component evaluates the potential for human exposure to the pesticide through various routes, including diet (food and water) and occupational or residential settings during handling and application publications.gc.ca.
Risk Characterization: In the final step, the information from the previous three steps is integrated to characterize the potential risk to human health. The estimated human exposure is compared to the safe levels derived from the dose-response assessment (e.g., the NOAEL, adjusted with safety factors). This process helps determine whether the use of the pesticide, according to label directions, poses an unacceptable risk to human health, including sensitive subpopulations like children publications.gc.ca. Based on this characterization, regulatory agencies may implement risk-reduction measures, such as new requirements for product labels, to ensure safe use publications.gc.ca.
Analytical Methodologies for Residue Detection and Quantification
Advanced Sample Preparation Techniques
Effective sample preparation is a critical first step to isolate MCPB-ethyl ester and its related compounds from complex sample matrices, remove interferences, and concentrate the analytes for sensitive detection.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction (LLE) is a foundational technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. elementlabsolutions.com The optimization of LLE for this compound analysis involves several key factors to maximize recovery and selectivity.
The choice of extraction solvent is paramount and is guided by the polarity of this compound. chromatographyonline.com Solvents like ethyl acetate (B1210297), dichloromethane, and n-hexane are commonly used. nih.gov For instance, in the analysis of chlorophenoxy acid herbicides, including the acid form of MCPB, extraction with organic solvents under acidic conditions is a common practice. oup.com The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous sample. For acidic herbicides like MCPB, acidifying the sample to approximately pH 2 ensures that the analyte is in its non-ionized form, increasing its partitioning into the organic solvent. researchgate.net
To further improve extraction efficiency, especially for more hydrophilic analytes, a "salting-out" effect can be employed. elementlabsolutions.comchromatographyonline.com This involves adding a high concentration of a neutral salt, such as sodium sulfate (B86663) or sodium chloride, to the aqueous phase. elementlabsolutions.comnih.gov The salt increases the ionic strength of the aqueous solution, decreases the solubility of the organic analyte, and drives it into the organic phase. elementlabsolutions.comchromatographyonline.com
The ratio of the organic solvent to the aqueous sample is another critical parameter. While a higher ratio can improve recovery, practical considerations often lead to an optimized ratio, with a 7:1 organic solvent to aqueous sample ratio sometimes considered a generic optimum. elementlabsolutions.comchromatographyonline.com The extraction process itself, including the duration and vigor of shaking, also requires empirical optimization to ensure thorough mixing of the phases and efficient mass transfer of the analyte. chromatographyonline.com
For complex matrices, mixed organic solvent systems can be used to fine-tune the selectivity and recovery of the target analytes. elementlabsolutions.com
Solid-Phase Extraction (SPE) and Microextraction Methods
Solid-phase extraction (SPE) offers a more efficient and selective alternative to LLE, using a solid sorbent to isolate analytes from a liquid sample. oup.com For phenoxyalkanoic acids like MCPB, C18 (octadecyl) cartridges are widely used. researchgate.netresearchgate.net The process typically involves conditioning the cartridge, loading the acidified sample, washing away interferences, and finally eluting the retained analytes with a suitable organic solvent. researchgate.net The choice of elution solvent is critical, with methanol (B129727), acetone, and ethyl acetate being common options. researchgate.netbiotage.com
In a multiresidue method for herbicides in water, C18 SPE cartridges were used for concentration, followed by HPLC analysis. researchgate.net Layered SPE columns, combining different sorbent materials, can be used to simultaneously extract a broad range of analytes with varying polarities from a single sample. biotage.com For instance, a column with a strongly retentive layer like ISOLUTE ENV+ can retain polar species, while a less retentive upper layer handles non-polar analytes. biotage.com
Microextraction techniques, which are miniaturized versions of LLE and SPE, have gained prominence due to their reduced solvent consumption and high enrichment factors. Single-drop microextraction (SDME) has been successfully applied for the determination of acidic herbicides in water. researchgate.net In one method, acidic herbicides were derivatized in situ to their methyl esters and then extracted into a micro-drop of an organic solvent like n-heptane before GC-MS analysis. researchgate.net
Hydrolysis Procedures for Ester-Bound and Conjugated Residues
This compound can be hydrolyzed to its parent acid, MCPB, in environmental and biological systems. Furthermore, MCPB can form conjugated residues where it covalently binds to matrix components like sugars or amino acids. xn--untersuchungsmter-bw-nzb.deeurl-pesticides.eu To determine the total residue, which often includes the parent acid, its esters, and conjugates, a hydrolysis step is necessary to release the free acid for analysis. xn--untersuchungsmter-bw-nzb.deacs.org
Alkaline Hydrolysis: This is the most common approach. xn--untersuchungsmter-bw-nzb.de The sample is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to break the ester and conjugate bonds. acs.orgdiva-portal.org The conditions for alkaline hydrolysis, including temperature, time, and base concentration, need to be carefully optimized to ensure complete hydrolysis without degrading the target analyte. acs.org For example, a study on acidic pesticides found that alkaline hydrolysis for 30 minutes at 40°C was a good compromise for the determination of residues of several phenoxy acids, including MCPB. acs.org In another method for analyzing acidic herbicides in cereals, samples were hydrolyzed with sodium hydroxide before extraction. diva-portal.org However, sterically hindered esters may not be quantitatively hydrolyzed even under harsh conditions. xn--untersuchungsmter-bw-nzb.de
Enzymatic Hydrolysis: As an alternative to harsh chemical hydrolysis, enzymatic hydrolysis offers a milder and more specific approach. xn--untersuchungsmter-bw-nzb.de Esterases, such as porcine liver esterase, have been shown to be effective in hydrolyzing even sterically hindered esters that are resistant to alkaline hydrolysis. xn--untersuchungsmter-bw-nzb.de This technique is typically performed at room temperature and a pH between 6 and 9. xn--untersuchungsmter-bw-nzb.de For a comprehensive analysis that includes both ester and conjugated residues, a combination of enzymatic and alkaline hydrolysis may be necessary. xn--untersuchungsmter-bw-nzb.de
Chromatographic Separation Techniques
Following sample preparation, chromatographic techniques are employed to separate this compound and its related compounds from other components in the sample extract before detection.
Gas Chromatography (GC) with Selective Detectors
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For the analysis of phenoxy acid herbicides like MCPB, a derivatization step is often required to convert the polar acidic form into a more volatile ester, such as a methyl or pentafluorobenzyl ester, prior to GC analysis. oup.com
A study describes the rapid simultaneous determination of MCPA, mecoprop (B166265), and MCPB in soil by gas chromatography after derivatization to their pentafluorobenzyl esters. globalauthorid.com Another method for determining acidic herbicides in water involved in situ derivatization to their methyl esters followed by single-drop microextraction and GC-MS analysis. researchgate.net
Selective detectors are crucial for sensitive and specific detection of the target analytes in complex matrices. The electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore suitable for the analysis of chlorinated herbicides like MCPB. Mass spectrometry (MS) coupled with GC (GC-MS) provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments. researchgate.net
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)
Liquid chromatography (LC) is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like MCPB and its acid form without the need for derivatization. researchgate.netresearchgate.net When coupled with tandem mass spectrometry (MS/MS), LC-MS/MS provides high selectivity and sensitivity for residue analysis. diva-portal.orgepa.gov
Modern analytical methods for MCPB often utilize LC-MS/MS. eurl-pesticides.euepa.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. epa.govnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, with the addition of a modifier like formic acid to improve peak shape and ionization efficiency. epa.gov
The use of tandem mass spectrometry, particularly with multiple reaction monitoring (MRM), allows for highly specific and sensitive detection. diva-portal.orgnih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. diva-portal.org This process significantly reduces matrix interference and allows for low detection limits. diva-portal.org An analytical method for various phenoxy acids, including MCPB, in soil used LC-MS/MS with electrospray ionization (ESI) in negative mode, achieving a limit of quantification (LOQ) of 0.01 mg/kg. epa.gov
Development of Multiresidue Methods for Chlorophenoxy Esters
The analysis of chlorophenoxy acid herbicides, including their ester forms like this compound, often involves multiresidue methods (MRMs) that can simultaneously detect and quantify several of these compounds in a single analysis. This approach is both cost-effective and time-efficient for regulatory monitoring of pesticide residues in various matrices such as water, soil, and food. diva-portal.org
A common strategy in these methods is the hydrolysis of the chlorophenoxy esters to their corresponding parent acids. eurl-pesticides.eu This is because the number of possible ester forms for some herbicides can be extensive, making the analysis of each individual ester impractical. eurl-pesticides.eueurl-pesticides.eu For instance, a method for analyzing acidic herbicides in cereals involves alkaline hydrolysis with sodium hydroxide to liberate the parent acids from their ester and conjugated forms, followed by extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). diva-portal.org This technique has shown acceptable recoveries (70-120%) for compounds like 2,4-D, dichlorprop, MCPA, and mecoprop, for both their acid and ester forms. diva-portal.org
Gas chromatography (GC) is another widely used technique. To enhance the volatility and chromatographic performance of the acidic herbicides, a derivatization step is often necessary. researchgate.net One such method involves extraction from a water sample using a graphitized carbon black cartridge, followed by on-line derivatization in the GC injection port. researchgate.net For example, a sensitive GC method was developed for the multiresidue analysis of 10 acid herbicides, including MCPB, in sediment, achieving recoveries greater than 80%. nih.gov
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has also been adapted for chlorophenoxy herbicides. researchgate.net Furthermore, specialized GC columns, such as the Zebron™ MultiResidue™ columns, have been developed to improve the separation of various classes of pesticides, including chlorophenoxy herbicides. gcms.cz
Modern analytical methods increasingly rely on mass spectrometry (MS) for detection due to its high selectivity and sensitivity. gcms.cz Techniques like LC-MS/MS and GC-MS are frequently employed. epa.govfao.org For example, an analytical method using LC-MS/MS has been designed for the quantitative determination of several phenoxy acids and their 2-ethylhexyl esters, including MCPB and MCPB 2-EH, in water with a limit of quantitation (LOQ) of 0.01 µg/L. epa.gov In this method, analytes are identified using two ion pair transitions, one for quantification and one for confirmation. epa.gov
Spectroscopic and Spectrometric Characterization of this compound and its Metabolites
The structural elucidation and confirmation of this compound and its metabolites rely on various spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and mass.
Mass Spectrometry (MS): Mass spectrometry is a cornerstone for identifying and quantifying this compound. In methods like GC-MS or LC-MS/MS, the molecule is ionized, and the mass-to-charge ratio of the parent ion and its fragments are measured. For this compound, the molecular formula is C₁₃H₁₇ClO₃. nih.gov In LC-MS/MS analysis, specific multiple reaction monitoring (MRM) transitions are used for identification and quantification. epa.gov For instance, in a method for soil analysis, electrospray ionization (ESI) in negative mode was used for all analytes, including MCPB and its ethylhexyl ester. epa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of MCPB and its derivatives. While specific data for this compound is not detailed in the provided results, general characteristics for similar compounds can be inferred. For a related compound, methyl 2-cyano-2-phenylbutanoate, the ¹H NMR spectrum shows aromatic protons between δ 7.0–7.5 ppm, while the ¹³C NMR spectrum displays a signal for the ester carbonyl (C=O) at δ 165–175 ppm. For MCPB itself, which has the chemical formula C₁₁H₁₃ClO₃, NMR data is available.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a compound containing an ester and an aromatic ring, characteristic absorption bands would be expected. For example, a strong absorption band around 1720 cm⁻¹ is indicative of the ester C=O stretch. The presence of C-O-C and C-O-H stretching vibrations in the region of 1000 cm⁻¹ to 1200 cm⁻¹ can also be indicative of the ether linkage and the carboxylic acid group of the parent compound. rhhz.net
In soil, this compound is known to degrade into its primary metabolite, 2-methyl-4-chlorophenoxybutyric acid (MCPB). nih.gov This acid is then further converted to 4-chloro-2-methylphenoxy acetic acid (MCPA). nih.gov The spectroscopic and spectrometric characterization of these metabolites is also crucial for understanding the environmental fate of this compound.
Method Validation, Quality Control, and Interlaboratory Comparison Studies
The reliability and accuracy of analytical methods for this compound are ensured through rigorous validation, ongoing quality control, and participation in interlaboratory comparison studies.
Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, a thin-layer chromatography (TLC) densitometric method for the simultaneous determination of seven chlorophenoxy and benzoic acid herbicides, including MCPB, in water was validated. researchgate.net The method demonstrated good linearity in the range of 20–200 ng per band, with correlation coefficients greater than 0.9976. researchgate.net The recoveries for the analyzed herbicides ranged from 84.5% to 92.7%. researchgate.net
In another example, a validation study for an LC-MS/MS method for phenoxy acids and their esters in water was conducted by an external contract laboratory (ECM) and an independent laboratory validator (ILV). epa.gov However, this study initially had deficiencies, such as incomplete documentation of communication between the laboratories and missing details in the materials and methods sections of the reports. epa.gov
Quality Control: Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. This includes the analysis of control samples, blanks, and fortified samples. In a validation study for phenoxy herbicides, tap water was initially used as a control matrix, but residues of some analytes were detected above 30% of the LOQ in the control samples, necessitating a change to uncharacterized, bottled drinking water. epa.gov The study also noted that matrix interferences were greater than 30% of the LOQ in MCPB chromatograms in the ECM's analysis. epa.gov
Interlaboratory Comparison Studies: Interlaboratory comparisons (ILCs), also known as proficiency testing (PT), are essential for assessing the performance of a laboratory's methods against those of other laboratories. eurachem.org These studies involve the analysis of the same sample by multiple laboratories, and the results are compared to a reference value. researchgate.net While specific ILCs solely for this compound were not found, the principles of such studies are well-established. They can be designed to evaluate the performance of a specific method (method performance study) or to assign a property value to a reference material (material certification study). eurachem.org The results of ILCs help identify potential biases in a laboratory's methodology and ensure the comparability of data across different analytical facilities. coresta.org
Herbicide Resistance Mechanisms and Management Implications
Evolution and Characterization of Target-Site Resistance in Weeds
Target-site resistance (TSR) occurs when a genetic mutation alters the herbicide's target protein, typically an enzyme, reducing or eliminating the herbicide's ability to bind and inhibit its function. mdpi.comnih.gov For synthetic auxin herbicides like MCPB, the primary targets are auxin receptor proteins, such as the F-box proteins (including TIR1 and AFB homologs), which are crucial components of the auxin signaling pathway. nih.govbioone.org
The evolution of TSR to synthetic auxins is considered relatively rare compared to other herbicide classes like ALS or ACCase inhibitors. mdpi.comresearchgate.net This is attributed to the complex mode of action of auxinic herbicides, which may involve multiple binding sites and receptor proteins. bioone.orgresearchgate.net A mutation in a single receptor might not be sufficient to confer a high level of resistance if other receptors remain susceptible. bioone.org
While specific TSR mutations conferring resistance to certain synthetic auxins have been identified in model plants and some weed species, documented cases for phenoxy herbicides in weeds have historically been scarce. mdpi.comnih.gov Research has identified mutations in auxin receptor genes that confer resistance to picolinate (B1231196) herbicides but not to 2,4-D, highlighting the specificity that can exist within the synthetic auxin class. nih.govbioone.org As of 2018, published literature on weedy species resistant to synthetic auxins had primarily documented non-target-site mechanisms. mdpi.com The complexity of the auxin signaling pathway, with its functional redundancy of receptors, likely contributes to the lower frequency of evolved TSR in weeds. bioone.org
Non-Target-Site Resistance Mechanisms: Role of Enhanced Metabolism
Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.gov This is the most common and significant form of resistance to phenoxy herbicides. mdpi.comresearchgate.net NTSR mechanisms include reduced herbicide absorption, altered translocation, sequestration, and, most importantly, enhanced metabolic detoxification. nih.gov
Enhanced metabolism involves the enzymatic breakdown of the herbicide into non-toxic or less toxic compounds before it can exert its effect. frontiersin.org This process is often mediated by large and diverse enzyme families, primarily Cytochrome P450 monooxygenases (CYPs) and Glutathione (B108866) S-transferases (GSTs). frontiersin.orgfrontiersin.org
Cytochrome P450s (CYPs): These enzymes are frequently implicated in the detoxification of various herbicides, including phenoxy auxins like 2,4-D and MCPA. frontiersin.orgfrontiersin.org They typically catalyze hydroxylation reactions, which is the initial step in breaking down the herbicide molecule.
Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the herbicide molecule, a process that neutralizes its activity and marks it for further degradation or sequestration within the plant cell. frontiersin.org
Studies have confirmed that enhanced metabolism is a key NTSR mechanism in weeds resistant to phenoxy herbicides. For example, resistance to MCPA in giant buttercup (Ranunculus acris), which also confers cross-resistance to MCPB, has been associated with an increased rate of herbicide metabolism. tandfonline.com Because NTSR is often governed by multiple genes, it can confer broad cross-resistance to herbicides with different modes of action. nih.govportlandpress.com
Cross-Resistance and Multiple Resistance Patterns to Phenoxy Herbicides
The evolution of resistance, particularly NTSR, often leads to complex resistance patterns, including cross-resistance and multiple resistance.
Cross-Resistance is when a single resistance mechanism confers resistance to two or more herbicides. hracglobal.compnwhandbooks.org This is common with phenoxy herbicides due to their similar chemical structures and shared resistance mechanisms. Research has documented several instances of cross-resistance involving MCPB:
A population of nodding thistle (Carduus nutans) in New Zealand that developed resistance to MCPA and 2,4-D after years of repeated use was also found to be cross-resistant to MCPB. tandfonline.commassey.ac.nz
Similarly, MCPA-resistant biotypes of giant buttercup (Ranunculus acris) were shown to be cross-resistant to both MCPB and 2,4-D. tandfonline.comresearchgate.netnzpps.org
In these cases, a single NTSR mechanism, such as enhanced metabolism, is responsible for the broad resistance across the phenoxy chemical family. tandfonline.comhracglobal.com
Multiple Resistance is the phenomenon where a weed individual or population possesses two or more distinct resistance mechanisms, conferring resistance to herbicides from different mode-of-action groups. frontiersin.orghracglobal.com For example, a weed biotype could have an NTSR mechanism that detoxifies phenoxy herbicides and a separate TSR mutation (e.g., in the ALS gene) that confers resistance to sulfonylurea herbicides. portlandpress.com The evolution of multiple resistance is a significant threat to chemical weed control, as it drastically limits the number of effective herbicide options. 24d.infofrontiersin.org
| Weed Species | Herbicides with Confirmed Resistance | Type of Resistance Pattern | Implicated Mechanism | Source(s) |
| Nodding Thistle (Carduus nutans) | MCPA, 2,4-D, MCPB | Cross-Resistance | Not fully elucidated, likely NTSR | massey.ac.nz, tandfonline.com |
| Giant Buttercup (Ranunculus acris) | MCPA, 2,4-D, MCPB | Cross-Resistance | Enhanced Metabolism (NTSR) | researchgate.net, tandfonline.com |
Molecular Diagnostics for Resistance Alleles and Phenotypes
The timely and accurate diagnosis of herbicide resistance is crucial for effective management. Molecular diagnostic tools offer a rapid alternative to traditional whole-plant bioassays. portlandpress.com
Diagnosing Target-Site Resistance (TSR): TSR is often caused by single nucleotide polymorphisms (SNPs) in the gene encoding the target protein. portlandpress.com DNA-based methods like the polymerase chain reaction (PCR) and DNA sequencing can be used to detect these specific mutations. portlandpress.comresearchgate.net While this is a well-established practice for resistance to herbicides like ALS and ACCase inhibitors, developing such diagnostics for phenoxy herbicides is more challenging due to the lower prevalence of clearly defined TSR mutations. mdpi.comportlandpress.com
Diagnosing Non-Target-Site Resistance (NTSR): Diagnosing NTSR is more complex because it is often a quantitative trait involving multiple genes (polygenic). portlandpress.com DNA-based detection is therefore difficult. However, protein-based approaches show promise. For instance, an antibody-based diagnostic test (ELISA) has been developed to detect elevated levels of specific GST proteins (e.g., AmGSTF1) that are known markers for metabolism-based NTSR in black-grass (Alopecurus myosuroides). frontiersin.orgresearchgate.net This type of diagnostic can indicate the presence of an NTSR mechanism without needing to identify all the underlying genes.
For phenoxy herbicides like MCPB-ethyl ester, where NTSR is the predominant resistance mechanism, the development of diagnostics will likely focus on identifying biomarkers, such as specific metabolic enzymes or transporter proteins, associated with resistance.
Strategies for Sustainable Resistance Management and Integrated Weed Control
To combat the evolution and spread of herbicide resistance, it is essential to reduce the selection pressure imposed by the continuous use of a single herbicide or mode of action. croplife.org.au This is achieved through Integrated Weed Management (IWM), which combines various control tactics. grdc.com.auontario.ca
Key Strategies for Managing Resistance to Phenoxy Herbicides:
Herbicide Rotation and Mixtures: The most fundamental strategy is to rotate herbicides with different modes of action between seasons and within a single season. croplife.org.au Using tank mixtures of herbicides that have different target sites but are both effective against the target weed can also be a powerful tool to delay resistance. croplife.org.auucanr.edu This ensures that individuals resistant to one mode of action are controlled by the other.
Cultural Weed Control: Agronomic practices can significantly impact weed populations.
Crop Rotation: Diversifying crop rotations disrupts weed life cycles and allows for the use of a wider range of herbicides and control methods. ontario.ca
Competitive Crops: Using competitive crop varieties and higher seeding rates can help the crop outcompete weeds for resources like light, water, and nutrients. grdc.com.au
Sanitation: Preventing the spread of weed seeds by cleaning machinery is a critical preventative measure. ontario.ca
Mechanical and Physical Control: Tillage and inter-row cultivation can effectively control weed seedlings and reduce reliance on herbicides. ontario.ca
Preventing Weed Seed Production: It is crucial to control any weeds that survive a herbicide application ("escapes") before they can set seed. croplife.org.au This prevents the resistant individuals from multiplying and replenishing the soil seed bank.
By integrating these chemical and non-chemical strategies, growers can create a more resilient and sustainable weed management system that prolongs the effectiveness of valuable herbicides like this compound. ontario.caucanr.edu
Advanced Research Applications and Future Directions for Mcpb Ethyl Ester
Development of Novel Agricultural Formulations and Delivery Systems
Research into MCPB-ethyl ester is actively pursuing the development of advanced agricultural formulations to enhance its efficacy, improve target specificity, and minimize environmental impact. As a compound with low solubility in water, a key area of research is the creation of formulations that emulsify readily for spray applications. cymitquimica.comnzic.org.nz
Key Research Areas:
Emulsifiable Concentrates (ECs): A primary focus is on optimizing ECs, which are oil-based concentrates containing the active ingredient, a solvent, and an emulsifier system. nzic.org.nz The goal is to create stable emulsions in both hard and soft water, ensuring uniform application and biological effectiveness. nzic.org.nz
Herbicide Mixtures and Adjuvants: Future research may evaluate the efficacy of this compound when combined with other herbicides or modern adjuvants. envirolink.govt.nz These combinations could broaden the spectrum of weed control or enhance the compound's activity, potentially allowing for lower application rates. envirolink.govt.nz
Controlled-Release Formulations: Innovations in delivery systems include the development of controlled-release technologies. One approach involves using Pickering emulsions—stabilized by solid particles instead of traditional surfactants—which can be applied to a solid carrier to modulate the release rate of the active ingredient. google.com
Ionic Liquids (HILs): A promising future direction is the synthesis of herbicidal ionic liquids (HILs). acs.org This approach involves pairing the herbicide anion with a carefully selected cation to create a new substance with desirable properties, such as reduced volatility, adjustable water solubility, and improved adhesion to plant surfaces, which may eliminate the need for separate adjuvants. acs.org
Research also continues to explore its role as a plant growth regulator, particularly its abscission activity, which has been noted for thinning flowers in fruit trees like "Fuji" apples without harming leaves or fruit.
Explorations in Pharmaceutical and Industrial Chemical Applications
The unique chemical structure of this compound makes it a versatile intermediate and building block in various chemical synthesis processes, extending its relevance beyond agriculture. chemimpex.com
Pharmaceutical Synthesis: The compound is utilized as an intermediate in the development of certain pharmaceuticals. chemimpex.com Its distinct chemical properties, including the phenoxy ether linkage and ester functionality, offer potential therapeutic benefits that are subjects of ongoing investigation. chemimpex.com The ester group is a common feature in prodrug formulations, designed to improve bioavailability, while the ether linkage can influence metabolic stability.
Industrial Chemicals and Materials: In industrial settings, this compound serves as a reagent in organic synthesis, aiding researchers in the development of novel compounds and materials. chemimpex.com Its properties have also led to its use in specialty chemical formulations. For instance, it has been incorporated into the production of polymers, where it can act as a plasticizer to enhance flexibility and durability. chemimpex.com Additionally, it has found applications in the flavor and fragrance industry, contributing to specific scent profiles. chemimpex.com
Innovations in Environmental Remediation and Detoxification Technologies
Understanding and mitigating the environmental impact of this compound is a critical area of research. Studies on its environmental fate show that it degrades in soil, first hydrolyzing to its acid form, MCPB, which is then further transformed into MCPA (4-chloro-2-methylphenoxyacetic acid). nih.gov
Current research in remediation focuses on biological and chemical methods to accelerate the breakdown of this and related compounds in contaminated soil and water.
| Remediation Approach | Description | Key Findings & Future Directions |
| Bioremediation | Use of microorganisms to break down contaminants. Moving bed biofilm reactors (MBBR) are being tested for their effectiveness. | Studies on the related herbicide mecoprop (B166265) in MBBRs show that specific microbial communities can degrade the compound, with 4-chloro-2-methylphenol (B52076) identified as a metabolite. researchgate.net Future work aims to optimize these bioreactor conditions and identify microbial strains highly efficient at degrading this compound. |
| Monitored Natural Attenuation | Relying on natural processes to remediate contaminants. | This requires a thorough understanding of the compound's degradation pathway and half-life in different environmental matrices (soil, water). nih.govpublications.gc.ca Research provides data for environmental agencies to establish remedial goals for MCPB in soil and groundwater. nebraska.govnc.gov |
Computational Chemistry and In Silico Modeling for Predicting Fate and Effects
In silico methods, which use computer simulations and modeling, are becoming indispensable for predicting the environmental fate and potential biological activity of chemicals like this compound, reducing the need for extensive experimental testing. whiterose.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a link between a molecule's structure and its biological or chemical activity. uba.ar These models are used to predict properties such as hydrophobicity, soil sorption, and potential toxicity of pesticide transformation products based on the structure of the parent compound. whiterose.ac.uk The fundamental premise is that a chemical's activity can be inferred from the properties of structurally similar compounds with known activities. uba.ar
Molecular and Quantum Chemical Modeling: Computational chemistry techniques, including quantum chemical calculations, are employed to investigate the molecular properties and potential reaction pathways of this compound and its analogs. googleapis.comnii.ac.jp These models can help optimize synthesis routes or predict metabolic breakdown products.
Pharmacokinetic and Exposure Modeling: Advanced models like HExpPredict use machine learning algorithms (e.g., Random Forest) to predict a chemical's half-life and concentration in human blood based on its structure and properties. nih.gov Applying such models to this compound could help prioritize it for further toxicological evaluation and refine risk assessments. nih.gov
These computational tools are crucial for a pragmatic approach to risk assessment, especially for metabolites, by allowing for prioritization and focused experimental studies. whiterose.ac.ukuba.ar
Interdisciplinary Approaches in Chemical Biology and Environmental Science
Addressing the complex questions surrounding this compound requires collaboration across multiple scientific disciplines. universiteitleiden.nlbrown.edu
Chemical Biology: This field investigates the molecular interactions between this compound and biological systems. Researchers explore its mechanism of action as an auxin mimic, which leads to the disruption of normal growth processes in susceptible plants. cymitquimica.com Understanding these interactions at a molecular level can guide the design of more selective and effective herbicides.
Environmental Science: This discipline integrates fieldwork, remote sensing, and biogeochemical analysis to track the movement and impact of this compound in terrestrial and aquatic ecosystems. brown.edu Such research is essential for developing comprehensive environmental risk assessments and understanding how factors like soil type and climate influence its persistence and degradation. nih.govbrown.edu
Integrated Research Programs: Modern research initiatives often bring together experts from environmental science, chemistry, biology, and even engineering to tackle complex environmental challenges. ox.ac.uksdu.edu.cn For this compound, this means studying its entire lifecycle—from the design of novel agricultural formulations to its ultimate fate in the environment and the development of remediation technologies. acs.orgsdu.edu.cn Such interdisciplinary programs are critical for balancing agricultural productivity with environmental sustainability. universiteitleiden.nl
Q & A
Q. How is MCPB-ethyl ester structurally characterized, and what analytical methods are recommended for its identification in pesticide residue studies?
this compound (ethyl 4-(4-chloro-o-tolyloxy)butyrate) is characterized using gas chromatography (GC) paired with mass spectrometry (MS) or flame ionization detection (FID), particularly in pesticide residue analysis. Key steps include:
- Sample preparation : Extraction using polar solvents (e.g., methanol) followed by cleanup steps to remove matrix interference .
- Chromatographic conditions : Column selection (e.g., HP-Innowax capillary column) and temperature gradients (e.g., injector at 240°C, detector at 280°C) to resolve isomers and degradation products .
- Validation : Calibration with certified reference standards (e.g., 100 mg this compound standard, stored at 0–6°C) to ensure accuracy .
Q. What are the primary applications of this compound in environmental and agricultural research?
this compound is used as:
- A herbicide metabolite in studies on pesticide degradation pathways and soil persistence .
- A reference standard for regulatory compliance testing, ensuring detection limits meet EU/EPA thresholds for food safety .
- A model compound in transesterification reaction studies to optimize esterification efficiency under varying catalyst conditions .
Advanced Research Questions
Q. How can experimental design methodologies (e.g., Taguchi method) optimize the synthesis of this compound?
The Taguchi orthogonal array design (e.g., L-9 matrix) systematically evaluates parameters influencing transesterification:
- Key variables : Catalyst type (acidic vs. basic), concentration (0.5–1.5 wt%), molar ratio (alcohol:oil), and temperature (25–60°C) .
- Signal-to-noise (S/N) ratio analysis : Identifies dominant factors (e.g., catalyst concentration contributes 77.6% to yield variance) .
- Validation : Confirm optimal conditions (e.g., 1.5 wt% KOH, 60°C) via ANOVA, achieving >96% yield reproducibility .
Q. What methodological challenges arise in quantifying trace this compound in complex matrices, and how are they resolved?
Challenges include matrix interference, low analyte recovery, and isomer co-elution. Solutions involve:
- Matrix-matched calibration : Compensates for matrix effects by spiking samples with analyte-free matrix extracts .
- Derivatization : Enhances volatility for GC analysis using boron trifluoride-methanol .
- High-resolution MS (HRMS) : Differentiates isomers (e.g., MCPB-methyl vs. ethyl esters) via exact mass measurement .
Q. How do researchers reconcile contradictory data on this compound’s environmental half-life across studies?
Discrepancies arise from variable soil pH, microbial activity, and experimental setups. A robust approach includes:
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., faster degradation in alkaline soils) .
- Controlled microcosm experiments : Standardize conditions (moisture, temperature) to isolate contributing factors .
- Isotopic labeling : Track degradation pathways using -labeled this compound to validate metabolite formation .
Q. What advanced statistical tools are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Nonlinear regression models : Fit sigmoidal curves to determine EC/LC values .
- Bootstrap resampling : Quantify uncertainty in toxicity thresholds for small sample sizes .
- Principal component analysis (PCA) : Correlate exposure levels with biomarker responses (e.g., enzyme inhibition) .
Methodological Best Practices
Q. What are the ethical considerations in publishing negative or inconclusive results on this compound’s efficacy?
- Full disclosure : Report all data, emphasizing methodological rigor over hypothesis confirmation .
- FAIR data principles : Deposit raw datasets in repositories (e.g., Zenodo) for public access .
- Conflict of interest statements : Disclose funding sources (e.g., agrochemical manufacturers) to maintain credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
